REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([F:13])[C:9]=1[CH2:10][C:11]#[N:12].Br[CH2:15][CH2:16]Br>C1COCC1>[F:13][C:8]1[CH:7]=[N:6][CH:5]=[C:4]([F:3])[C:9]=1[C:10]1([C:11]#[N:12])[CH2:16][CH2:15]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1CC#N)F
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.71 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until no more gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 2 h at 0° C.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
over night at rt
|
Type
|
CUSTOM
|
Details
|
It was quenched with aq. NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=C(C1C1(CC1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 174.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |